Mosloflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

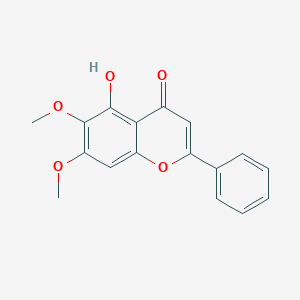

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVAITYPYQQYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224789 | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-33-0 | |

| Record name | Mosloflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSLOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Pharmacokinetics and Bioavailability of Mosloflavone

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive review of scientific literature yielded no specific experimental data on the pharmacokinetics or bioavailability of Mosloflavone. Consequently, this guide provides a detailed overview based on the established principles of pharmacokinetics for flavones, the chemical class to which this compound (5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one) belongs. The information presented herein is intended to serve as a foundational resource and a framework for future research.

Introduction to this compound

This compound, a naturally occurring O-methylated flavone, has been identified in plants such as Mosla soochowensis and Desmos dumosus.[1] Its chemical structure is characterized by a classic flavone backbone with methoxy groups at the C6 and C7 positions and a hydroxyl group at the C5 position. Like other flavonoids, this compound is being investigated for a variety of potential biological activities, including anti-inflammatory and antiviral properties.[2]

The therapeutic potential of any compound is fundamentally linked to its journey through the body—a field of study known as pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME). Bioavailability, the fraction of an administered dose that reaches systemic circulation, is a critical determinant of a drug's efficacy. This document synthesizes the current understanding of flavone pharmacokinetics to build a predictive model for this compound and outlines the standard experimental protocols required for its empirical study.

General Pharmacokinetics of Flavones: A Framework for this compound

Flavones, as a class, exhibit complex pharmacokinetic profiles characterized by low bioavailability and extensive metabolic transformation.[3][4] The parent compound, or aglycone, is rarely the primary circulating molecule; instead, a suite of conjugated metabolites is typically found in plasma.[5][6]

Absorption

The absorption of flavones from the gastrointestinal tract is a multi-step process. In nature, flavonoids predominantly exist as glycosides (attached to a sugar moiety).[3][7]

-

Aglycone vs. Glycoside Form: Flavonoid aglycones, being more lipophilic, are generally absorbed more readily from the small intestine via passive diffusion.[6] Flavonoid glycosides, however, are typically too hydrophilic to be absorbed directly.

-

Role of Enzymes and Microbiota: Some glycosides can be hydrolyzed by lactase-phlorizin hydrolase in the brush border of the small intestine, releasing the aglycone for absorption. A significant portion of ingested flavonoid glycosides passes to the colon, where gut microbiota cleave the sugar moieties, releasing the aglycones which can then be absorbed.[5][6]

For this compound, which is an aglycone, direct absorption from the small intestine is the anticipated primary route.

Distribution

Once absorbed into the bloodstream, flavones and their metabolites bind to plasma proteins, primarily albumin. This binding affects their volume of distribution and half-life. The distribution to various tissues is influenced by the specific chemical properties of the circulating metabolites.

Metabolism

Metabolism is the most critical and extensive phase in the disposition of flavones, leading to the low bioavailability of the parent compounds.[8] This process occurs primarily in the enterocytes of the small intestine and the hepatocytes of the liver (first-pass metabolism).

-

Phase I Metabolism: This involves minor modifications like oxidation, reduction, or hydrolysis. For many flavones, Phase I metabolism is less significant than Phase II.

-

Phase II Metabolism: This is the major metabolic pathway for flavones.[4] It involves conjugation reactions that increase the water solubility of the compounds to facilitate excretion. The principal reactions are:

-

Enterohepatic Recirculation: The conjugated metabolites excreted in bile can be deconjugated by gut bacteria in the intestine, allowing the released aglycone to be reabsorbed. This enterohepatic recycling can lead to a longer elimination half-life and multiple peaks in the plasma concentration-time curve.[9]

Based on its structure, this compound's free hydroxyl group at the C5 position is a prime site for extensive glucuronidation and sulfation.

References

- 1. This compound | C17H14O5 | CID 471722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetics of B-Ring Unsubstituted Flavones - PMC [pmc.ncbi.nlm.nih.gov]

Mosloflavone: A Technical Whitepaper on its Antiviral Properties Against Enterovirus 71

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant human pathogen and a primary causative agent of hand, foot, and mouth disease (HFMD). In severe cases, EV71 infection can lead to serious neurological complications, including brainstem encephalitis and poliomyelitis-like paralysis, particularly in young children. The absence of effective, clinically approved antiviral therapies for EV71 infections underscores the urgent need for the discovery and development of novel antiviral agents. Mosloflavone, a flavonoid isolated from Scutellaria baicalensis Georgi, has demonstrated promising antiviral activity against EV71. This technical guide provides an in-depth overview of the antiviral properties of this compound against EV71, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound against EV71 has been quantified through in vitro cell-based assays. The key parameters, including the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), are summarized below.

| Compound | EC50 (µg/mL) | Virus | Cell Line | Assay Method | Reference |

| This compound | 37.72 | EV71 | Vero | Cytopathic Effect (CPE) Reduction | [1] |

Mechanism of Action

Studies indicate that this compound exerts its anti-EV71 activity by targeting the early stages of the viral replication cycle.[1][2] Time-of-addition experiments have shown that this compound is most effective when added at the time of or in the early hours following viral inoculation, suggesting it interferes with processes occurring after viral entry.[1] Specifically, this compound has been shown to inhibit the replication of the viral genome and the synthesis of viral proteins, as evidenced by a reduction in viral RNA levels and the expression of the viral capsid protein VP2.[1][2][3] It is important to note that this compound does not appear to block the initial attachment and entry of the virus into host cells.[1]

While the precise host signaling pathways modulated by this compound in the context of EV71 infection have not been fully elucidated, flavonoids, in general, are known to interact with various cellular signaling cascades, some of which are also modulated by EV71. For instance, EV71 is known to activate inflammatory pathways such as ERK, p38, JNK, and MAPK to facilitate its replication.[4] Further research is required to determine if this compound's antiviral activity involves the modulation of these or other host cell signaling pathways.

Experimental Protocols

The following section details the key experimental methodologies employed to evaluate the antiviral properties of this compound against EV71.

Cell Culture and Virus

-

Cells: Vero (African green monkey kidney) cells are commonly used for the propagation of EV71 and for conducting antiviral assays.

-

Virus: The EV71 virus is propagated in Vero cells. Viral titers are determined by standard plaque assay or TCID50 (50% tissue culture infective dose) assay.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that inhibits the virus-induced destruction of host cells by 50% (EC50).

-

Cell Seeding: Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Virus Infection and Compound Treatment: The cell culture medium is removed, and the cells are infected with EV71 at a specific multiplicity of infection (MOI). Simultaneously, varying concentrations of this compound are added to the wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

-

Experimental Groups:

-

Pre-treatment: Cells are treated with this compound for a specific period before viral infection. The compound is then removed, and the cells are infected.

-

Co-treatment: this compound is added to the cells at the same time as the virus.

-

Post-treatment: this compound is added at various time points after viral infection.

-

-

Infection and Incubation: Cells are infected with EV71, and the experiment proceeds as per the defined time-of-addition groups.

-

Assessment of Antiviral Activity: After incubation, the antiviral effect is quantified, typically by measuring viral yield (e.g., by plaque assay or qPCR) or by assessing cell viability (CPE reduction).

-

Analysis: The level of inhibition in each treatment group is compared to determine the critical time window for the compound's antiviral activity.

Real-Time PCR (qPCR) for Viral RNA Quantification

This method is used to quantify the effect of the compound on viral RNA replication.

-

Infection and Treatment: Vero cells are infected with EV71 in the presence or absence of this compound.

-

RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), total RNA is extracted from the cells.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for the EV71 genome.

-

qPCR: The cDNA is then used as a template for qPCR with primers and a probe specific to a conserved region of the EV71 genome. The amplification of the viral target is monitored in real-time.

-

Data Analysis: The amount of viral RNA is quantified relative to a control (e.g., untreated infected cells) and often normalized to an internal host gene control.

Western Blot Analysis for Viral Protein Expression

This technique is used to assess the impact of the compound on the synthesis of viral proteins.

-

Infection and Treatment: Vero cells are infected with EV71 and treated with this compound.

-

Cell Lysis: At a designated time post-infection, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an EV71 protein (e.g., anti-VP2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the viral protein bands in the treated samples is compared to that in the untreated control to determine the effect of this compound on viral protein expression.

Visualizations

Experimental Workflow for Assessing Antiviral Activity

Caption: Workflow for evaluating the anti-EV71 activity of this compound.

Proposed Mechanism of Action of this compound against EV71dot

References

- 1. Inhibitory Effects of Norwogonin, Oroxylin A, and this compound on Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Norwogonin, Oroxylin A, and this compound on Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.apub.kr [cdn.apub.kr]

Mosloflavone: A Dual-Pronged Approach to Dismantling Multidrug Resistance in Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in oncology, rendering many chemotherapeutic agents ineffective. A promising strategy to overcome MDR lies in the development of agents that can both inhibit drug efflux pumps and modulate intracellular signaling pathways that promote cancer cell survival and resistance. Mosloflavone, a flavonoid compound, has emerged as a compelling candidate in this arena. This technical guide synthesizes the current understanding of this compound's role in overcoming MDR, focusing on its dual mechanism of action: the direct inhibition of P-glycoprotein (P-gp) and the modulation of the STAT3 signaling pathway. This document provides an in-depth overview of the experimental evidence, detailed methodologies, and the underlying molecular interactions, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Challenge of Multidrug Resistance

The efficacy of cancer chemotherapy is frequently undermined by the development of MDR, a phenomenon whereby cancer cells become simultaneously resistant to a broad spectrum of structurally and functionally diverse anticancer drugs. One of the primary mechanisms driving MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as cellular efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration to sub-therapeutic levels.

Beyond efflux pump overexpression, aberrant intracellular signaling pathways play a critical role in conferring a survival advantage to cancer cells and promoting resistance. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key player in this context. Constitutive activation of STAT3 is observed in a wide range of cancers and is associated with the regulation of genes involved in proliferation, survival, and angiogenesis, thereby contributing to a drug-resistant phenotype. Consequently, therapeutic agents that can concurrently target both P-gp-mediated drug efflux and the pro-survival STAT3 signaling cascade hold immense promise for resensitizing resistant cancer cells to conventional chemotherapy.

This compound's Dual Mechanism of Action

Recent research has illuminated the potential of this compound, a flavonoid isolated from Fissistigma petelotii, as a potent MDR reversal agent.[1] this compound exhibits a unique dual-action mechanism that addresses two critical facets of MDR.

Inhibition of P-glycoprotein Efflux Function

This compound has been demonstrated to directly inhibit the function of P-gp, a key ABC transporter responsible for drug efflux.[1] Studies have shown that this compound acts as an uncompetitive inhibitor of P-gp, meaning it binds to the enzyme-substrate complex.[1] This mode of inhibition is significant as it does not directly compete with the chemotherapeutic drug for the same binding site. Furthermore, this compound has been observed to stimulate the ATPase activity of P-gp, suggesting an interaction with the transporter that ultimately hinders its ability to effectively pump out anticancer drugs.[1] This inhibition of P-gp leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy.

Modulation of the STAT3 Signaling Pathway

In addition to its effects on P-gp, this compound modulates the STAT3 signaling pathway, a critical driver of cancer cell survival and drug resistance.[1] Research indicates that this compound can reduce the levels of phosphorylated STAT3 (p-STAT3), the active form of the transcription factor.[1] By downregulating STAT3 activity, this compound can suppress the expression of downstream target genes that promote cell cycle progression and inhibit apoptosis. This action contributes to arresting the cell cycle and inducing programmed cell death in MDR cancer cells, further enhancing the overall anti-cancer effect.[1]

Quantitative Data on this compound's Efficacy

The efficacy of this compound in overcoming MDR has been quantified through various in vitro assays. The following tables summarize key quantitative data from studies investigating the effects of this compound on MDR cancer cells.

| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |

| Paclitaxel-Resistant Cell Line | Paclitaxel | Specific concentration not available in abstract | Significant potentiation of antitumor effect | [1] |

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| Cytotoxicity Assay | MDR Cancer Cells | Not specified | Increased sensitivity to chemotherapies | [1] |

| Cell Cycle Assay | MDR Cancer Cells | Not specified | Cell cycle arrest | [1] |

| Apoptosis Assay | MDR Cancer Cells | Not specified | Induction of apoptosis | [1] |

| Calcein-AM Uptake | P-gp Overexpressing Cells | Not specified | Inhibition of P-gp efflux function | [1] |

| ATPase Assay | P-gp | Not specified | Stimulation of P-gp ATPase activity | [1] |

| Western Blot | MDR Cancer Cells | Not specified | Reduction of phospho-STAT3 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's role in overcoming MDR.

Cell Culture

MDR cancer cell lines (e.g., paclitaxel-resistant cell lines) and their corresponding parental sensitive cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The resistant cell lines are periodically cultured in the presence of the selective chemotherapeutic agent to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound.

-

Include wells with untreated cells as a control.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curves.

Calcein-AM Uptake Assay for P-gp Function

-

Seed cells in a 96-well black-walled plate and allow them to attach overnight.

-

Wash the cells with pre-warmed PBS.

-

Incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

-

Add Calcein-AM (final concentration 1 µM) to each well and incubate for another 30 minutes at 37°C in the dark.

-

Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

-

An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for p-STAT3

-

Treat cancer cells with this compound at the desired concentration for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells and treat with the chemotherapeutic agent in the presence or absence of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Directions

This compound presents a compelling profile as a multidrug resistance modulator with a dual mechanism of action that targets both a key efflux pump, P-glycoprotein, and a critical pro-survival signaling pathway, STAT3. The preclinical evidence suggests that this compound can effectively resensitize MDR cancer cells to conventional chemotherapeutic agents.

Future research should focus on several key areas to advance the translational potential of this compound:

-

In-depth Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its efficacy and safety in animal models of MDR cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Combination Therapy Optimization: Further investigation is needed to determine the optimal combinations of this compound with various chemotherapeutic agents and to elucidate the synergistic interactions at the molecular level.

-

Clinical Trials: Ultimately, well-designed clinical trials will be essential to evaluate the safety and efficacy of this compound as an adjunct to chemotherapy in cancer patients with multidrug-resistant tumors.

References

Methodological & Application

Application Notes and Protocols for Mosloflavone Quantification using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Mosloflavone using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for flavonoid quantification and can be adapted for various research and drug development applications.[1][2]

Introduction to this compound and the Importance of Quantification

This compound is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound in different matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of flavonoids due to its high resolution, sensitivity, and reproducibility.[1][2] This document outlines recommended HPLC methods, sample preparation protocols, and method validation guidelines for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical to remove interfering matrix components and concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis.[3] The appropriate method will depend on the sample matrix.

Protocol 2.1.1: Solid-Phase Extraction (SPE) for Plant Extracts

-

Sample Homogenization: Homogenize 1 gram of the dried plant material in 10 mL of methanol or ethanol.

-

Extraction: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute this compound with 5 mL of methanol.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[4] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[4]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.[5]

Protocol 2.1.2: Protein Precipitation for Biological Fluids (e.g., Plasma, Urine)

-

Sample Collection: Collect the biological fluid sample.

-

Precipitation: To 100 µL of the sample, add 300 µL of a precipitating agent such as acetonitrile or methanol.[6]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation and Reconstitution (Optional): If concentration is needed, evaporate the supernatant and reconstitute it in the mobile phase.[4]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[5]

HPLC Methodologies

Two primary HPLC methods are presented: a standard HPLC-UV method for routine quantification and a more sensitive UPLC-MS/MS method for trace-level analysis. Reversed-phase chromatography is the most common and effective technique for flavonoid separation.[1]

Protocol 2.2.1: HPLC with UV-DAD Detection

This method is suitable for the quantification of this compound in samples with relatively high concentrations.

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Elution Mode: Gradient elution is often preferred to achieve good separation of flavonoids.[7][8]

-

Example Gradient Program: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at the absorption maximum of this compound (to be determined by UV scan, typically between 254 nm and 370 nm for flavonoids).[7][9]

Protocol 2.2.2: UPLC-MS/MS for Enhanced Sensitivity and Selectivity

This method is ideal for quantifying low concentrations of this compound, especially in complex biological matrices.[10]

-

Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Elution Mode: A rapid gradient elution is typically used.[11]

-

Example Gradient Program: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Ionization Mode: ESI in either positive or negative mode (to be optimized for this compound).

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12] The precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.

Data Presentation and Method Validation

Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[2] Key validation parameters should be assessed according to ICH guidelines.[13]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated HPLC method for this compound quantification.

Table 1: Chromatographic and Calibration Data

| Parameter | HPLC-UV Method | UPLC-MS/MS Method |

| Retention Time (min) | To be determined | To be determined |

| Linearity Range (µg/mL) | 1 - 100 | 0.01 - 1 |

| Correlation Coefficient (r²) | > 0.999 | > 0.995 |

| Equation | y = mx + c | y = mx + c |

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | HPLC-UV Result | UPLC-MS/MS Result |

| Accuracy (% Recovery) | 80 - 120% | To be determined | To be determined |

| Precision (% RSD) | |||

| - Intraday | < 2% | To be determined | To be determined |

| - Interday | < 3% | To be determined | To be determined |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | To be determined | To be determined |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | To be determined | To be determined |

| Robustness | % RSD < 5% | To be determined | To be determined |

Protocol for Method Validation

-

Specificity/Selectivity: Analyze blank samples (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.

-

Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.[7]

-

Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery should be within an acceptable range.[14]

-

Precision: Evaluate the precision of the method by analyzing replicate samples at the same concentration on the same day (intraday precision) and on different days (interday precision). The results should be expressed as the relative standard deviation (%RSD).[14]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). This is often determined based on the signal-to-noise ratio.[10][14]

-

Robustness: Assess the method's robustness by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.[7] The method should remain unaffected by these small changes.

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification.

Caption: General experimental workflow for HPLC-based quantification of this compound.

References

- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. nacalai.com [nacalai.com]

- 7. scielo.br [scielo.br]

- 8. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantitative Analysis of Mosloflavone and its Metabolites Using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mosloflavone is a member of the flavonoid family, specifically a methoxyflavone, which is characterized by the presence of one or more methoxy groups on its core flavone structure.[1] Methoxyflavones have garnered significant interest in pharmaceutical research due to their potential chemopreventive, anti-inflammatory, and antioxidant properties.[1] Compared to their hydroxylated counterparts, methoxylated flavones often exhibit increased metabolic stability and improved membrane permeability, which can lead to enhanced oral bioavailability.[1][2]

Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and safety in drug development. The primary metabolic pathways for flavonoids involve Phase I (functionalization) and Phase II (conjugation) reactions, which occur predominantly in the intestine and liver.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for identifying and quantifying drug metabolites due to its high sensitivity, selectivity, and accuracy.[5] This application note provides a detailed protocol for the analysis of this compound and its principal metabolites in biological matrices.

Predicted Metabolic Pathway of this compound

Flavonoids are typically metabolized by Phase I cytochrome P450 (CYP450) enzymes followed by Phase II conjugation reactions.[3] For methoxyflavones like this compound, the rate-limiting step is often O-demethylation (a Phase I reaction) mediated by CYP1A1 and CYP1A2 enzymes.[6] This reaction exposes a hydroxyl group, which can then be rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to form glucuronides or by sulfotransferases (SULTs) to form sulfates (Phase II reactions).[3][7] These conjugation reactions increase the water solubility of the compound, facilitating its excretion.[4]

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Experimental Workflow

A robust and reproducible workflow is essential for the accurate quantification of this compound and its metabolites from complex biological samples. The process begins with sample collection, followed by efficient extraction of the analytes, separation using UPLC/HPLC, and highly selective detection and quantification by tandem mass spectrometry.

Caption: General workflow for the analysis of this compound metabolites.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum samples.

-

Thaw Samples: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

-

Aliquot: Transfer 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Add Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a structurally similar flavonoid not present in the sample) to each tube.

-

Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each tube. The acetonitrile should contain 0.1% formic acid to aid in analyte stability and ionization.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]

-

Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

-

Evaporate: Dry the supernatant under a gentle stream of nitrogen.[5]

-

Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Analyze: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[8]

Note: Solid-Phase Extraction (SPE) can be used as an alternative for cleaner extracts, especially for more complex matrices.[8][9]

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| System | UPLC/HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400°C |

| Desolvation Flow | 600 L/hr[10] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[5][8] |

Data Presentation: Quantitative Analysis

Quantitative analysis is performed using a calibration curve prepared in the same biological matrix. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] The transition from a precursor ion (Q1), representing the mass of the analyte, to a specific product ion (Q3) is monitored.[11]

The table below provides an example of MRM transitions and quantitative data for this compound and its predicted metabolites, based on data from structurally similar flavonoids.[10] Researchers must determine the optimal transitions and validate the method for their specific application.

Table 2: Example MRM Transitions and Quantitative Data

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | LLOQ (ng/mL) | Example Conc. (ng/mL) |

|---|---|---|---|---|---|

| This compound | 299.1 | 284.1 | 25 | 2.0 | 157.3 |

| Demethylated this compound | 285.1 | 242.1 | 30 | 2.0 | 45.8 |

| This compound Glucuronide | 461.1 | 285.1 | 22 | 5.0 | 212.5 |

| This compound Sulfate | 365.1 | 285.1 | 28 | 5.0 | 88.1 |

| Internal Standard | User Defined | User Defined | User Defined | - | - |

LLOQ: Lower Limit of Quantification. The values presented are for illustrative purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS-based metabolomics approach identified novel antioxidant flavonoids associated with drought tolerance in citrus species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Measuring Mosloflavone Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosloflavone, a naturally occurring flavonoid, has demonstrated potential as an anti-cancer agent, notably for its ability to overcome multidrug resistance (MDR) in cancer cells. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using various cell-based assays. Understanding the cytotoxic profile and mechanism of action of this compound is crucial for its development as a potential therapeutic agent.

These notes address the critical consideration of potential assay interference by flavonoids and recommend best practices for obtaining accurate and reproducible data. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the cytotoxic and chemosensitizing effects of this compound.

Data Presentation: Cytotoxicity of this compound

The following tables summarize the cytotoxic effects of this compound, both alone and in combination with the chemotherapeutic drug Paclitaxel, on a sensitive human epidermoid carcinoma cell line (KB) and its multidrug-resistant counterpart (KB/VIN). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound and Paclitaxel in Sensitive and Multidrug-Resistant Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

| KB (Sensitive) | This compound | > 40 |

| Paclitaxel | 0.006 ± 0.001 | |

| KB/VIN (MDR) | This compound | > 40 |

| Paclitaxel | 1.2 ± 0.1 |

Table 2: Reversal of Paclitaxel Resistance by this compound in KB/VIN Cells

| Treatment | IC50 of Paclitaxel (µM) in KB/VIN Cells | Reversal Fold |

| Paclitaxel alone | 1.2 ± 0.1 | 1 |

| Paclitaxel + this compound (10 µM) | 0.08 ± 0.01 | 15 |

| Paclitaxel + this compound (20 µM) | 0.03 ± 0.005 | 40 |

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

Rationale: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content. It is a preferred method for assessing the cytotoxicity of flavonoids like this compound as it is less susceptible to interference from the compound itself, a known issue with tetrazolium-based assays like the MTT assay.[1][2]

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Paclitaxel stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v) in water

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment:

-

Prepare serial dilutions of this compound and/or Paclitaxel in complete medium from the stock solutions.

-

Add 100 µL of the diluted compounds to the respective wells. For combination treatments, add the compounds simultaneously.

-

Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for 48-72 hours.

-

-

Cell Fixation:

-

Carefully remove the medium.

-

Gently add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate at 4°C for 1 hour.

-

-

Washing:

-

Wash the plates five times with slow-running tap water.

-

Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values using a suitable software with a non-linear regression model.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Rationale: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. This assay provides a measure of membrane integrity and is a reliable indicator of cytotoxicity.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Stop Reaction and Absorbance Reading:

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

-

Caspase-3/7 Activity Assay

Rationale: Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Measuring the activity of effector caspases, such as caspase-3 and -7, provides a direct assessment of apoptosis induction. This assay is based on the cleavage of a specific substrate that releases a fluorescent or colorimetric signal.

Materials:

-

96-well cell culture plates (white or black, depending on the detection method)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Commercially available Caspase-3/7 activity assay kit (e.g., fluorometric or colorimetric)

-

Microplate reader (with fluorescence or absorbance capabilities)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol, using the appropriate plate type for the assay.

-

Cell Lysis:

-

After treatment, remove the culture medium and wash the cells with PBS.

-

Add the lysis buffer provided in the kit to each well and incubate on ice for 10-15 minutes.

-

-

Caspase Activity Measurement:

-

Prepare the caspase substrate reaction mixture according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing the cell lysate.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Signal Detection:

-

Measure the fluorescence (e.g., Ex/Em = 485/520 nm for fluorometric assays) or absorbance (e.g., 405 nm for colorimetric assays) using a microplate reader.

-

-

Data Analysis:

-

Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (untreated cells).

-

Normalize the signal to the protein concentration of the cell lysates if necessary.

-

Express the results as fold-change in caspase activity compared to the untreated control.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound-Mediated Reversal of Multidrug Resistance

This compound has been shown to reverse multidrug resistance in cancer cells through a dual mechanism: inhibition of the P-glycoprotein (P-gp) efflux pump and suppression of the STAT3 signaling pathway.[3]

Caption: this compound reverses MDR by inhibiting P-gp and the STAT3 pathway.

Experimental Workflow: SRB Cytotoxicity Assay

The following diagram illustrates the key steps in the Sulforhodamine B (SRB) assay for determining this compound's cytotoxicity.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship: Assay Selection for Flavonoid Cytotoxicity

Choosing the appropriate cytotoxicity assay for flavonoids is critical to avoid misleading results. This diagram outlines the decision-making process.

Caption: Decision guide for selecting appropriate cytotoxicity assays for flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic interactions between aminoflavone, paclitaxel and camptothecin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanreqing injection inhibits stemness and enhances sensitivity of non-small cell lung cancer models to gefitinib through ROS/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Experimental Design for Mosloflavone Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosloflavone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and anti-cancer properties. Preclinical in vivo studies are crucial for evaluating the efficacy and understanding the mechanism of action of this compound. These application notes provide detailed protocols for in vivo experimental designs to assess the efficacy of this compound in both inflammatory and cancer models. The protocols are designed to yield robust and reproducible data, facilitating the advancement of this compound as a potential therapeutic agent.

The primary mechanisms of action for this compound involve the modulation of key signaling pathways, including Signal Transducer and Activator of Transcription 3 (STAT3), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1). These pathways are integral to cellular processes such as inflammation, proliferation, and apoptosis.

I. Anti-Inflammatory Efficacy Studies

A. Rationale and Approach

To evaluate the anti-inflammatory potential of this compound in vivo, a commonly used and well-characterized model is the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response and allows for the quantification of edema inhibition.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping and Dosing:

-

Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) administered intraperitoneally (i.p.).

-

Group 2 (Positive Control): Indomethacin (10 mg/kg, i.p.), a standard nonsteroidal anti-inflammatory drug (NSAID).

-

Group 3 (this compound Low Dose): this compound (5 mg/kg, i.p.).

-

Group 4 (this compound High Dose): this compound (25 mg/kg, i.p.).

-

-

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the respective treatments (vehicle, indomethacin, or this compound) intraperitoneally.

-

One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 3, and 5 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

-

C. Expected Quantitative Data

The following table summarizes expected outcomes based on studies of a this compound-Resveratrol hybrid, which demonstrates the potent anti-inflammatory activity of the this compound moiety.[1]

| Treatment Group | Dose (mg/kg) | Route | Paw Edema Inhibition at 3 hours (%) |

| Vehicle Control | - | i.p. | 0 |

| Indomethacin | 10 | i.p. | ~30-40 |

| This compound | 5 | i.p. | ~40-50 |

| This compound | 25 | i.p. | ~90-100 |

D. Biomarker Analysis

At the end of the experiment, tissue from the inflamed paw can be collected for biomarker analysis to elucidate the mechanism of action.

-

NF-κB Activation: Western blot analysis of nuclear extracts to measure the levels of p65 subunit.

-

Pro-inflammatory Cytokines: ELISA or qPCR to quantify the levels of TNF-α, IL-1β, and IL-6.

II. Anticancer Efficacy Studies

A. Rationale and Approach

To assess the anticancer efficacy of this compound, a zebrafish xenograft model is a rapid and effective in vivo platform. This model is particularly useful for observing tumor growth, metastasis, and the effects of therapeutic agents in a living organism. This compound has been shown to potentiate the antitumor effect of chemotherapeutic agents like paclitaxel, primarily through the inhibition of STAT3 signaling.[2]

B. Experimental Protocol: Zebrafish Xenograft Model

-

Cell Line Preparation:

-

Use a human cancer cell line (e.g., a multidrug-resistant breast cancer cell line) stably expressing a fluorescent protein (e.g., GFP or mCherry).

-

Culture the cells under standard conditions.

-

-

Zebrafish Husbandry:

-

Maintain wild-type zebrafish (e.g., AB strain) according to standard protocols.

-

Collect embryos after natural spawning and maintain them in E3 medium.

-

-

Microinjection:

-

At 48 hours post-fertilization (hpf), dechorionate the embryos.

-

Anesthetize the embryos using tricaine.

-

Inject approximately 200-400 fluorescently labeled cancer cells into the yolk sac of each embryo.

-

-

Treatment:

-

After injection, allow the embryos to recover.

-

At 1-day post-injection (dpi), randomly assign the embryos to treatment groups in a 24-well plate:

-

Group 1 (Control): E3 medium with vehicle (e.g., 0.1% DMSO).

-

Group 2 (Chemotherapy): E3 medium with Paclitaxel (e.g., 10 µM).

-

Group 3 (this compound): E3 medium with this compound (e.g., 20 µM).

-

Group 4 (Combination): E3 medium with Paclitaxel (10 µM) and this compound (20 µM).

-

-

Incubate the embryos at 34°C and refresh the treatment solution daily.

-

-

Imaging and Analysis:

-

At 3 dpi, anesthetize the embryos and image them using a fluorescence microscope.

-

Quantify the tumor size by measuring the fluorescent area.

-

Assess metastasis by counting the number of fluorescent foci outside the primary tumor site.

-

-

Data Analysis:

-

Calculate the percentage of tumor growth inhibition relative to the control group.

-

Analyze the metastatic potential by comparing the number of metastatic foci across groups.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) for data analysis.

-

C. Expected Quantitative Data

The following table provides representative data based on studies of flavones with similar mechanisms of action.

| Treatment Group | Tumor Growth Inhibition (%) | Reduction in Metastatic Foci (%) |

| Vehicle Control | 0 | 0 |

| Paclitaxel (10 µM) | ~20-30 | ~15-25 |

| This compound (20 µM) | ~15-25 | ~10-20 |

| Combination | ~50-70 | ~40-60 |

D. Mechanistic Biomarker Analysis

To confirm the mechanism of action, tumor-bearing embryos can be pooled for molecular analysis.

-

STAT3 Phosphorylation: Western blot analysis of protein lysates to determine the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3.

-

NF-κB and AP-1 Activity: Immunohistochemistry or immunofluorescence on whole-mount embryos to visualize the nuclear translocation of key transcription factors.

| Biomarker | Expected Change with this compound Treatment |

| p-STAT3/STAT3 ratio | ↓ |

| Nuclear NF-κB (p65) | ↓ |

| Nuclear c-Fos/c-Jun (AP-1) | ↓ |

III. Visualizing Signaling Pathways and Workflows

A. This compound's Anti-Inflammatory Signaling Pathway

References

Mosloflavone as a Molecular Probe for STAT3 Signaling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation and persistent activation of the STAT3 signaling pathway are hallmarks of numerous human cancers, making it a prime target for therapeutic intervention and a subject of intense research.[2][3] Molecular probes are essential tools for elucidating the roles of proteins like STAT3 in complex biological systems.[4][5]

Mosloflavone, a flavonoid compound, has been identified as a modulator of STAT3 signaling.[6] It has been shown to reduce the phosphorylation of STAT3, a key step in its activation, thereby inhibiting its downstream functions.[2][6] This property makes this compound a valuable molecular probe for investigating the STAT3 signaling cascade. These application notes provide an overview of the STAT3 pathway, summarize the known effects of this compound, and offer detailed protocols for using it to probe STAT3 activity in a research setting.

STAT3 Signaling Pathway Overview

The canonical STAT3 signaling pathway is typically initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding receptors on the cell surface.[1][7] This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT3 proteins.[8][9]

Once recruited to the receptor complex, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705).[10] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT proteins via their SH2 domains.[9][11] The activated dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[7][8] These target genes are involved in processes such as cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis.[9][12]

References

- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Probes that Competitively and Selectively Inhibit Stat3 Activation | PLOS One [journals.plos.org]

- 5. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound from Fissistigma petelotii ameliorates oncogenic multidrug resistance by STAT3 signaling modulation and P-glycoprotein blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of novel regulators of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

Application of Mosloflavone in Biofilm Formation Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosloflavone, a naturally occurring flavonoid, has emerged as a promising agent in the inhibition of bacterial biofilm formation, a critical factor in the development of chronic infections and antibiotic resistance. This document provides detailed application notes and experimental protocols for researchers investigating the anti-biofilm properties of this compound, with a primary focus on its well-documented effects against Pseudomonas aeruginosa and a brief overview of the potential for related flavonoids to act against Staphylococcus aureus.

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. This compound has been shown to interfere with the quorum sensing (QS) systems of P. aeruginosa, which are key signaling pathways that regulate the expression of virulence factors and the formation of biofilms.[1] By disrupting these communication networks, this compound can effectively reduce the pathogenicity of this opportunistic human pathogen.

Mechanism of Action: Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound's primary mechanism of action against P. aeruginosa is the attenuation of its sophisticated quorum sensing (QS) systems, namely the las and rhl systems. These systems are central to the regulation of a wide array of virulence factors and are crucial for the development and maturation of biofilms.[1]

This compound has been demonstrated to down-regulate the expression of key genes within the las and rhl QS cascades. This includes the genes encoding the signal synthases (lasI and rhlI) and their cognate transcriptional regulators (lasR and rhlR).[1] By reducing the expression of these master regulators, this compound effectively dampens the entire QS-dependent virulence repertoire. Molecular docking studies suggest that this compound may competitively inhibit the binding of the natural autoinducers to their respective regulatory proteins, LasR and RhlR.[1]

This disruption of QS signaling leads to a significant reduction in the production of several key virulence factors, including:

-

Pyocyanin: A blue redox-active phenazine pigment that generates reactive oxygen species, causing oxidative stress to host cells.

-

Elastase (LasB): A zinc metalloprotease that degrades elastin and other host tissue components, contributing to tissue damage.

-

Chitinase: An enzyme that can degrade chitin, a component of the fungal cell wall and some host tissues.

-

Biofilm matrix components: this compound downregulates genes such as algD and pelA, which are involved in the synthesis of the polysaccharide components of the biofilm matrix.[1]

Figure 1: Simplified signaling pathway of this compound's inhibition of the Las/Rhl quorum sensing systems in P. aeruginosa.

Quantitative Data: Efficacy of this compound against Pseudomonas aeruginosa

The following tables summarize the quantitative data on the inhibitory effects of this compound on various virulence factors and gene expression in Pseudomonas aeruginosa PAO1, as reported in the literature. All experiments were conducted using sub-MIC (Minimum Inhibitory Concentration) levels of this compound to ensure that the observed effects were not due to bactericidal or bacteriostatic activity.

Table 1: Inhibition of Virulence Factor Production by this compound

| Virulence Factor | % Inhibition (Mean ± SD) |

| Pyocyanin Production | 59.52 ± 2.74 |

| LasB Elastase | 35.90 ± 4.34 |

| Chitinase | 61.18 ± 5.52 |

| Data from a study where P. aeruginosa PAO1 was treated with a sub-MIC of this compound.[1] |

Table 2: Down-regulation of Quorum Sensing and Virulence Genes by this compound

| Gene | Function | % Down-regulation |

| lasI | 3-oxo-C12-HSL synthase | 60.64 |

| lasR | Transcriptional regulator | 91.70 |

| rhlI | C4-HSL synthase | 57.30 |

| rhlR | Transcriptional regulator | 21.55 |

| chiC | Chitinase | 90.20 |

| rhlA | Rhamnolipid biosynthesis | 47.87 |

| lasB | Elastase | 37.80 |

| phzM | Pyocyanin biosynthesis | 42.40 |

| toxA | Exotoxin A | 61.00 |

| aprA | Alkaline protease | 58.40 |

| exoS | Exoenzyme S | 78.01 |

| algD | Alginate biosynthesis | 46.60 |

| pelA | Pellicle polysaccharide biosynthesis | 50.45 |

| Gene expression levels were determined by RT-PCR in P. aeruginosa PAO1 treated with a sub-MIC of this compound.[1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-biofilm and anti-virulence properties of this compound against Pseudomonas aeruginosa.

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol describes a quantitative method to assess the effect of this compound on biofilm formation in microtiter plates.

Figure 2: Experimental workflow for the Crystal Violet Biofilm Inhibition Assay.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid solution

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Culture Preparation: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.02.

-

Plate Setup:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

-

Add 100 µL of this compound solution at various sub-MIC concentrations to the respective wells. Include a vehicle control (solvent only) and a negative control (broth only).

-

-

Incubation: Incubate the plate statically at 37°C for 24 to 48 hours to allow for biofilm formation.

-

Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

Protocol 2: Pyocyanin Quantification Assay

This protocol details the extraction and quantification of pyocyanin from P. aeruginosa cultures treated with this compound.

Materials:

-

P. aeruginosa culture supernatants (from cultures grown with and without this compound)

-

Chloroform

-

0.2 M HCl

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with and without sub-MIC concentrations of this compound for 24-48 hours at 37°C with shaking.

-

Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells. Collect the cell-free supernatant.

-

Extraction:

-

To 3 mL of the supernatant, add 2 mL of chloroform and vortex vigorously for 30 seconds.

-

Centrifuge at 5,000 x g for 10 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

-

Carefully transfer the chloroform layer to a new tube.

-

-

Acidification:

-

To the chloroform extract, add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

-

-

Quantification:

-

Measure the absorbance of the pink aqueous layer at 520 nm.

-

Calculate the pyocyanin concentration (µg/mL) using the formula: OD₅₂₀ x 17.072.

-

-

Data Analysis: Compare the pyocyanin concentration in the this compound-treated samples to the untreated control to determine the percentage of inhibition.

Protocol 3: Elastase (LasB) Activity Assay

This protocol measures the activity of the LasB elastase in P. aeruginosa culture supernatants using Elastin-Congo Red as a substrate.

Materials:

-

P. aeruginosa culture supernatants

-

Elastin-Congo Red (ECR)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

CaCl₂ (1 mM)

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Supernatant Preparation: Prepare cell-free supernatants from P. aeruginosa cultures grown with and without this compound as described in the pyocyanin assay.

-

Reaction Setup:

-

In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of ECR buffer (Tris-HCl buffer containing 1 mM CaCl₂ and 20 mg of Elastin-Congo Red).

-

-

Incubation: Incubate the reaction mixture at 37°C for 3-6 hours with shaking.

-

Reaction Termination: Stop the reaction by placing the tubes on ice.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the insoluble ECR.

-

Quantification: Transfer the supernatant to a cuvette and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

-

Data Analysis: Calculate the percentage of elastase inhibition in the this compound-treated samples relative to the untreated control.

Application to Other Bacterial Species: Staphylococcus aureus